![molecular formula C19H19N3O B5619440 N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5619440.png)
N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine
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Overview
Description
N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine is a compound with a core structure that makes it a candidate for various chemical and pharmacological studies. Its synthesis, molecular structure, reactivity, and physical and chemical properties have been explored in various studies to understand its potential applications in material science and as a pharmacophore.
Synthesis Analysis
The synthesis of N-[4-(benzyloxy)phenyl]-4,6-dimethyl-2-pyrimidinamine and similar compounds involves multiple steps, including the use of formimidamide or 4-(dimethylamino)benzimidamide as starting ingredients. These processes are characterized by their ability to introduce various substituents, aiming to develop potential antimicrobial agents and to explore their reactivity towards different microbial strains (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,6-dimethyl-N-(4-phenylmethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-12-15(2)21-19(20-14)22-17-8-10-18(11-9-17)23-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVDKNSEBYOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)phenyl)-4,6-dimethylpyrimidin-2-amine |
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